molecular formula C7H8BrNO B578712 (3-Amino-4-bromophenyl)methanol CAS No. 1261666-42-5

(3-Amino-4-bromophenyl)methanol

Cat. No.: B578712
CAS No.: 1261666-42-5
M. Wt: 202.051
InChI Key: VJLXWTVCZAXNHM-UHFFFAOYSA-N
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Description

(3-Amino-4-bromophenyl)methanol is an organic compound with the molecular formula C7H8BrNO It is characterized by the presence of an amino group (-NH2) and a bromine atom (-Br) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH)

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-bromophenyl)methanol typically involves the bromination of aniline derivatives followed by reduction and hydroxymethylation. One common method is the bromination of 3-nitroaniline to yield 3-nitro-4-bromoaniline, which is then reduced to 3-amino-4-bromoaniline. The final step involves the hydroxymethylation of 3-amino-4-bromoaniline to produce this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-4-bromophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-amino-4-bromobenzaldehyde or 3-amino-4-bromobenzoic acid.

    Reduction: Conversion of 3-nitro-4-bromoaniline to 3-amino-4-bromoaniline.

    Substitution: Replacement of the bromine atom with other functional groups, such as methoxy or tert-butyl groups.

Scientific Research Applications

(3-Amino-4-bromophenyl)methanol has diverse applications in scientific research:

Comparison with Similar Compounds

    (3-Amino-4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (3-Amino-4-fluorophenyl)methanol: Contains a fluorine atom instead of bromine.

    (3-Amino-4-iodophenyl)methanol: Features an iodine atom in place of bromine.

Comparison: (3-Amino-4-bromophenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

(3-amino-4-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLXWTVCZAXNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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